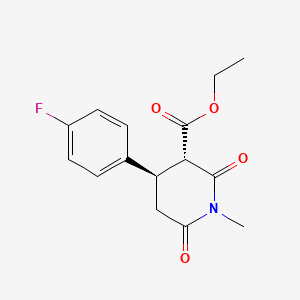
trans-3-Ethoxycarbonyl-4-(4-flurophenyl)-N-methyl piperdine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Ethoxycarbonyl-4-(4’-fluorophenyl)-1-methylpiperidine-2,6-dione: is a chemical compound with the molecular formula C15H16FNO4 and a molecular weight of 293.29 g/mol . It is a white or off-white crystalline solid that is insoluble in water but soluble in organic solvents like ethyl acetate . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of paroxetine hydrochloride .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Ethoxycarbonyl-4-(4’-fluorophenyl)-1-methylpiperidine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a base such as triethylamine to facilitate the formation of the ethoxycarbonyl group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies .
Medicine:
- Primarily used in the synthesis of paroxetine hydrochloride, an antidepressant medication.
- Explored for its potential use in the development of new pharmaceutical agents .
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the manufacturing of advanced materials and polymers .
Mécanisme D'action
The mechanism of action of trans-3-Ethoxycarbonyl-4-(4’-fluorophenyl)-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of paroxetine hydrochloride, the compound undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations are specific to the synthetic route and the final product being synthesized .
Comparaison Avec Des Composés Similaires
- trans-3-Ethoxycarbonyl-4-(4-chlorophenyl)-1-methylpiperidine-2,6-dione
- trans-3-Ethoxycarbonyl-4-(4-bromophenyl)-1-methylpiperidine-2,6-dione
- trans-3-Ethoxycarbonyl-4-(4-methylphenyl)-1-methylpiperidine-2,6-dione
Comparison:
- Structural Similarity: These compounds share a similar piperidine core structure with variations in the substituents on the phenyl ring.
- Chemical Properties: The presence of different halogen or methyl groups can influence the compound’s reactivity, solubility, and stability.
- Applications: While all these compounds can serve as intermediates in pharmaceutical synthesis, their specific applications may vary based on the desired final product .
Propriétés
Formule moléculaire |
C15H16FNO4 |
|---|---|
Poids moléculaire |
293.29 g/mol |
Nom IUPAC |
ethyl (3S,4R)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate |
InChI |
InChI=1S/C15H16FNO4/c1-3-21-15(20)13-11(8-12(18)17(2)14(13)19)9-4-6-10(16)7-5-9/h4-7,11,13H,3,8H2,1-2H3/t11-,13-/m0/s1 |
Clé InChI |
VLLPYAIUEKEIRQ-AAEUAGOBSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1[C@@H](CC(=O)N(C1=O)C)C2=CC=C(C=C2)F |
SMILES canonique |
CCOC(=O)C1C(CC(=O)N(C1=O)C)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















